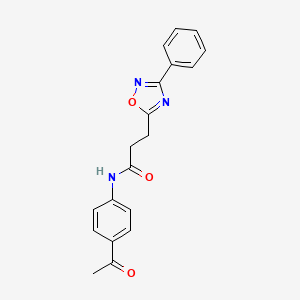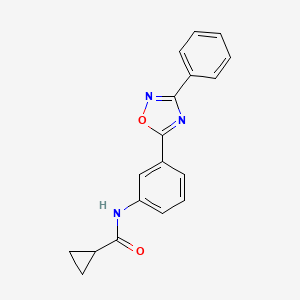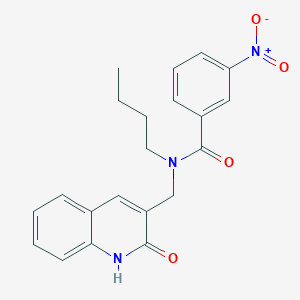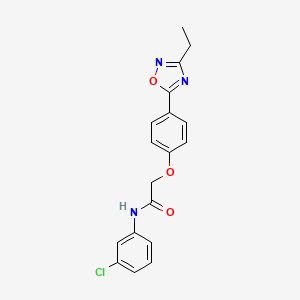
N-(4-acetylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as APPO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. APPO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 326.38 g/mol.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
In agriculture, this compound has been investigated for its potential as a plant growth regulator, as it has been shown to promote the growth of various crops such as wheat, rice, and soybean. Additionally, this compound has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of various weeds.
In material science, this compound has been investigated for its potential as a fluorescent probe, as it has been shown to emit strong fluorescence in the presence of certain metal ions such as Cu2+ and Fe3+.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide varies depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
In agriculture, this compound has been shown to promote the growth of crops by stimulating the activity of various enzymes involved in plant growth and development. Additionally, this compound has been shown to inhibit the growth of weeds by interfering with their photosynthetic processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In medicine, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, while also protecting neurons from oxidative stress and inflammation. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects.
In agriculture, this compound has been shown to promote the growth of crops by stimulating the activity of various enzymes involved in plant growth and development. Additionally, this compound has been shown to inhibit the growth of weeds by interfering with their photosynthetic processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-acetylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments include its high purity, solubility in organic solvents, and ability to inhibit the growth of cancer cells and weeds. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Orientations Futures
There are several future directions for research on N-(4-acetylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. In medicine, further studies are needed to investigate the potential of this compound as an anticancer agent and neuroprotective agent in vivo. Additionally, studies are needed to investigate the safety and toxicity of this compound in animal models.
In agriculture, further studies are needed to investigate the potential of this compound as a plant growth regulator and herbicide in various crops and weeds. Additionally, studies are needed to investigate the environmental impact of this compound on soil and water systems.
In material science, further studies are needed to investigate the potential of this compound as a fluorescent probe for various metal ions and its potential applications in sensors and imaging.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the condensation of 4-acetylphenylhydrazine with ethyl 3-phenyl-2-oxopropionate, followed by cyclization with phosphoryl chloride. The resulting product is then treated with acetic anhydride to yield this compound as a white crystalline powder. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13(23)14-7-9-16(10-8-14)20-17(24)11-12-18-21-19(22-25-18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABASZBSSQVJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7702670.png)
![N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B7702680.png)

![N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7702692.png)




![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7702742.png)


![3-(4-fluorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702756.png)
